N-Methyl-1H-pyrazol-3-amine
Overview
Description
N-Methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound featuring a pyrazole ring with a methyl group attached to the nitrogen atom and an amino group at the 3-position. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
Chemistry: N-Methyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor and has shown promise in the development of anticancer and anti-inflammatory agents . It is also investigated for its antibacterial and antifungal properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It also finds applications in the production of dyes and pigments .
Safety and Hazards
Future Directions
While specific future directions for “N-Methyl-1H-pyrazol-3-amine” are not mentioned in the retrieved papers, pyrazoles in general are being extensively studied for their potential applications in various fields . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors.
One-Pot Synthesis: Another approach is the one-pot synthesis involving the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions.
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic cyclization and continuous flow processes to ensure high yield and purity. The use of catalysts like iron or copper can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position makes it reactive towards electrophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of N-methyl-1H-pyrazole-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of N-Methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1-methyl-1H-pyrazole
- 3,5-Diamino-1-methyl-1H-pyrazole
Uniqueness: N-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other aminopyrazoles. Its methyl group at the nitrogen atom and amino group at the 3-position make it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
N-methyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFLBNWAMCOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624064 | |
Record name | N-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037364-03-6, 446866-62-2 | |
Record name | N-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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